Cas no 1551550-39-0 (2-[2-(Dimethylamino)ethyl]-4-methyl-5-pyrimidinecarboxylic acid)

2-[2-(Dimethylamino)ethyl]-4-methyl-5-pyrimidinecarboxylic acid is a pyrimidine derivative characterized by its dimethylaminoethyl and carboxylic acid functional groups. This compound is of interest in pharmaceutical and chemical research due to its potential as a building block for drug development, particularly in the synthesis of kinase inhibitors or other biologically active molecules. The dimethylaminoethyl moiety enhances solubility and bioavailability, while the carboxylic acid group allows for further functionalization. Its structural features make it suitable for applications in medicinal chemistry, where precise modifications are required. The compound is typically handled under controlled conditions due to its reactive functional groups, ensuring stability and purity for research purposes.
2-[2-(Dimethylamino)ethyl]-4-methyl-5-pyrimidinecarboxylic acid structure
1551550-39-0 structure
Product name:2-[2-(Dimethylamino)ethyl]-4-methyl-5-pyrimidinecarboxylic acid
CAS No:1551550-39-0
MF:C10H15N3O2
MW:209.245002031326
CID:5275680
PubChem ID:115346954

2-[2-(Dimethylamino)ethyl]-4-methyl-5-pyrimidinecarboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1551550-39-0
    • EN300-685943
    • 2-[2-(dimethylamino)ethyl]-4-methylpyrimidine-5-carboxylic acid
    • 2-[2-(Dimethylamino)ethyl]-4-methyl-5-pyrimidinecarboxylic acid
    • Inchi: 1S/C10H15N3O2/c1-7-8(10(14)15)6-11-9(12-7)4-5-13(2)3/h6H,4-5H2,1-3H3,(H,14,15)
    • InChI Key: HINVMYCCOPDDOX-UHFFFAOYSA-N
    • SMILES: C1(CCN(C)C)=NC=C(C(O)=O)C(C)=N1

Computed Properties

  • Exact Mass: 209.116426730g/mol
  • Monoisotopic Mass: 209.116426730g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 221
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.8
  • Topological Polar Surface Area: 66.3Ų

Experimental Properties

  • Density: 1.177±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 345.8±32.0 °C(Predicted)
  • pka: 2.19±0.25(Predicted)

2-[2-(Dimethylamino)ethyl]-4-methyl-5-pyrimidinecarboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-685943-0.25g
2-[2-(dimethylamino)ethyl]-4-methylpyrimidine-5-carboxylic acid
1551550-39-0
0.25g
$933.0 2023-03-10
Enamine
EN300-685943-10.0g
2-[2-(dimethylamino)ethyl]-4-methylpyrimidine-5-carboxylic acid
1551550-39-0
10.0g
$4360.0 2023-03-10
Enamine
EN300-685943-0.1g
2-[2-(dimethylamino)ethyl]-4-methylpyrimidine-5-carboxylic acid
1551550-39-0
0.1g
$892.0 2023-03-10
Enamine
EN300-685943-2.5g
2-[2-(dimethylamino)ethyl]-4-methylpyrimidine-5-carboxylic acid
1551550-39-0
2.5g
$1988.0 2023-03-10
Enamine
EN300-685943-5.0g
2-[2-(dimethylamino)ethyl]-4-methylpyrimidine-5-carboxylic acid
1551550-39-0
5.0g
$2940.0 2023-03-10
Enamine
EN300-685943-0.5g
2-[2-(dimethylamino)ethyl]-4-methylpyrimidine-5-carboxylic acid
1551550-39-0
0.5g
$974.0 2023-03-10
Enamine
EN300-685943-1.0g
2-[2-(dimethylamino)ethyl]-4-methylpyrimidine-5-carboxylic acid
1551550-39-0
1g
$0.0 2023-06-07
Enamine
EN300-685943-0.05g
2-[2-(dimethylamino)ethyl]-4-methylpyrimidine-5-carboxylic acid
1551550-39-0
0.05g
$851.0 2023-03-10

Additional information on 2-[2-(Dimethylamino)ethyl]-4-methyl-5-pyrimidinecarboxylic acid

Professional Introduction to 2-[2-(Dimethylamino)ethyl]-4-methyl-5-pyrimidinecarboxylic Acid (CAS No. 1551550-39-0)

2-[2-(Dimethylamino)ethyl]-4-methyl-5-pyrimidinecarboxylic acid, with the CAS number 1551550-39-0, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This pyrimidine derivative has garnered attention due to its versatile structural framework, which makes it a valuable intermediate in the development of various therapeutic agents. The compound's unique combination of functional groups, including a carboxylic acid moiety and a dimethylamino side chain, provides a rich scaffold for further chemical modifications and biological evaluations.

The< strong>pyrimidine core of 2-[2-(Dimethylamino)ethyl]-4-methyl-5-pyrimidinecarboxylic acid is a well-studied heterocyclic system with broad applications in medicinal chemistry. Pyrimidines are fundamental components in nucleic acids, and their derivatives have been extensively explored for their pharmacological properties. The presence of a< strong>methyl group at the 4-position and a< strong>carboxylic acid at the 5-position enhances the reactivity and potential biological activity of this compound, making it an attractive candidate for drug discovery programs.

In recent years, there has been a surge in research focused on developing novel pyrimidine-based inhibitors for various diseases, particularly cancer and infectious disorders. The< strong>dimethylamino ethyl side chain in 2-[2-(Dimethylamino)ethyl]-4-methyl-5-pyrimidinecarboxylic acid introduces basicity and lipophilicity, which can be crucial for optimizing pharmacokinetic profiles. This feature has been leveraged in the design of kinase inhibitors, where the dimethylamino group often participates in critical hydrogen bonding interactions with the target enzyme.

One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. The carboxylic acid functionality allows for facile coupling reactions, such as amide or ester formation, while the pyrimidine ring can be further modified through alkylation, acylation, or halogenation. These chemical handles make 2-[2-(Dimethylamino)ethyl]-4-methyl-5-pyrimidinecarboxylic acid a versatile precursor in synthetic organic chemistry.

The< strong>pharmaceutical industry has shown particular interest in pyrimidine derivatives due to their resemblance to natural nucleobases. This structural similarity has led to the development of antiviral and anticancer agents based on modified pyrimidine scaffolds. For instance, recent studies have highlighted the use of pyrimidine carboxylates as inhibitors of DNA polymerases and RNA-dependent RNA polymerases, which are key targets in antiviral therapy. The compound under discussion could potentially serve as a precursor for such inhibitors.

Moreover, the< strong>bioisosteric replacement strategies often employed in drug design have made pyrimidines an attractive alternative to other heterocycles like purines or thiophenes. The ability to fine-tune electronic and steric properties through structural modifications allows for the optimization of binding affinities and selectivity. In this context, 2-[2-(Dimethylamino)ethyl]-4-methyl-5-pyrimidinecarboxylic acid represents an excellent starting point for exploring new chemical space.

In academic research, this compound has been utilized in studies aimed at understanding structure-activity relationships (SAR) within the pyrimidine class of drugs. By systematically varying substituents around the core ring, researchers can gain insights into how different functional groups influence biological activity. Such knowledge is invaluable for designing next-generation therapeutics with improved efficacy and reduced side effects.

The< strong>synthetic methodologies involving 2-[2-(Dimethylamino)ethyl]-4-methyl-5-pyrimidinecarboxylic acid have also seen significant advancements. Modern techniques such as transition-metal-catalyzed cross-coupling reactions and flow chemistry have enabled more efficient and scalable preparations of complex pyrimidine derivatives. These innovations have not only accelerated drug discovery but also opened new avenues for exploring novel chemical entities.

The< strong>biological evaluation of 2-[2-(Dimethylamino)ethyl]-4-methyl-5-pyrimidinecarboxylic acid has revealed promising activities in preclinical models. Initial studies have demonstrated its potential as an inhibitor of certain enzymes implicated in inflammation and cancer progression. While further research is needed to fully elucidate its mechanism of action, these early findings underscore its therapeutic relevance.

The< strong>pharmaceutical landscape continues to evolve with an increasing emphasis on personalized medicine and targeted therapies. Pyrimidine derivatives play a pivotal role in this paradigm due to their ability to modulate specific biological pathways. The compound's structural features make it well-suited for developing drugs that interact selectively with disease-causing targets.

In conclusion, 2-[2-(Dimethylamino)ethyl]-4-methyl-5-pyrimidinecarboxylic acid (CAS No. 1551550-39-0) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural attributes, coupled with recent advancements in synthetic and biological chemistry, position it as a valuable asset in the quest for novel therapeutic agents.

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